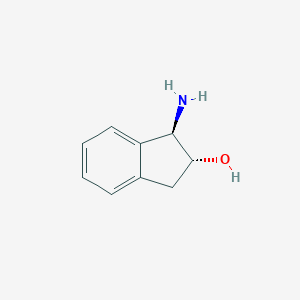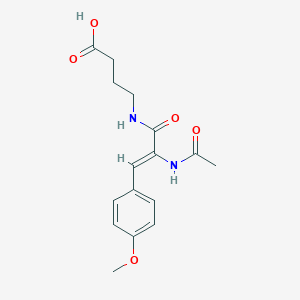
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid, also known as AMPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of non-peptide angiotensin II receptor antagonists, and it has been shown to have a high affinity for the AT1 receptor subtype.
Mecanismo De Acción
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid acts as a competitive antagonist of the AT1 receptor subtype, which is responsible for the vasoconstrictive effects of angiotensin II. By blocking this receptor, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid can effectively lower blood pressure and reduce the risk of cardiovascular events. Additionally, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been shown to have a number of biochemical and physiological effects, including the reduction of blood pressure, the prevention of cardiovascular events, and the inhibition of oxidative stress and inflammation. Additionally, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been shown to have a protective effect on the kidneys, which may be beneficial in the treatment of renal diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid is its high affinity for the AT1 receptor subtype, which makes it a potent and effective antagonist. Additionally, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of a variety of diseases. However, one of the limitations of 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid is that it may have off-target effects on other receptors, which could lead to unwanted side effects.
Direcciones Futuras
There are a number of potential future directions for research on 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid, including the development of more potent and selective AT1 receptor antagonists, the investigation of its potential therapeutic applications in other disease states, and the exploration of its mechanisms of action at the molecular level. Additionally, further research is needed to determine the long-term safety and efficacy of 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid in human subjects.
Métodos De Síntesis
The synthesis of 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid involves the reaction of 4-aminobutanoic acid with acetic anhydride to form the acetylated derivative. This intermediate is then reacted with 4-methoxyphenylacetic acid to form the desired product. The final compound is purified using column chromatography, and its purity is confirmed using various analytical techniques.
Aplicaciones Científicas De Investigación
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypertension and cardiovascular diseases. It has been shown to have a high affinity for the AT1 receptor subtype, which is responsible for the vasoconstrictive effects of angiotensin II. By blocking this receptor, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid can effectively lower blood pressure and reduce the risk of cardiovascular events.
Propiedades
Número CAS |
172798-51-5 |
|---|---|
Nombre del producto |
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid |
Fórmula molecular |
C16H20N2O5 |
Peso molecular |
320.34 g/mol |
Nombre IUPAC |
4-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid |
InChI |
InChI=1S/C16H20N2O5/c1-11(19)18-14(16(22)17-9-3-4-15(20)21)10-12-5-7-13(23-2)8-6-12/h5-8,10H,3-4,9H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/b14-10- |
Clave InChI |
LFDJYSKWAKCDIQ-UVTDQMKNSA-N |
SMILES isomérico |
CC(=O)N/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCCC(=O)O |
SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCCC(=O)O |
SMILES canónico |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCCC(=O)O |
Sinónimos |
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoi c acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)
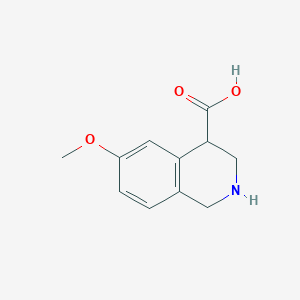


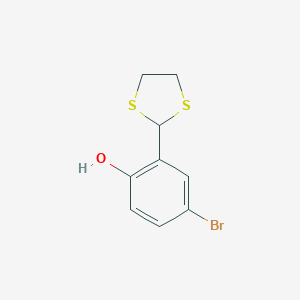
![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)
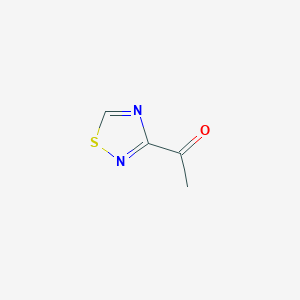

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)
